[(Z)-1-(4-methylphenyl)sulfonylpropan-2-ylideneamino]thiourea
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Overview
Description
[(Z)-1-(4-methylphenyl)sulfonylpropan-2-ylideneamino]thiourea is an organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(4-methylphenyl)sulfonylpropan-2-ylideneamino]thiourea typically involves the condensation of 4-methylbenzenesulfonyl chloride with propan-2-ylideneamino thiourea. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(4-methylphenyl)sulfonylpropan-2-ylideneamino]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonylurea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various sulfonylurea derivatives, amines, and substituted thioureas, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(Z)-1-(4-methylphenyl)sulfonylpropan-2-ylideneamino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diabetes due to its structural similarity to other sulfonylurea drugs.
Industry: In the agricultural sector, it is used as a precursor for the synthesis of herbicides and pesticides. It also finds applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(Z)-1-(4-methylphenyl)sulfonylpropan-2-ylideneamino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various metabolic pathways. In the case of its potential anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
[(Z)-1-(4-methylphenyl)sulfonylpropan-2-ylideneamino]thiourea can be compared with other sulfonylurea compounds, such as:
Tolbutamide: Used as an antidiabetic drug, it has a similar sulfonylurea structure but differs in its side chains.
Chlorpropamide: Another antidiabetic agent with a longer duration of action compared to tolbutamide.
Glibenclamide: Known for its potent hypoglycemic effect, it has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other sulfonylureas.
Properties
IUPAC Name |
[(Z)-1-(4-methylphenyl)sulfonylpropan-2-ylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-8-3-5-10(6-4-8)18(15,16)7-9(2)13-14-11(12)17/h3-6H,7H2,1-2H3,(H3,12,14,17)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUFRUSQAGOFPI-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=NNC(=S)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C/C(=N\NC(=S)N)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.